N-(2,4-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
N-(2,4-Dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a pyrazolo[3,4-d]pyrimidin-4-one derivative with dual 2,4-dimethylphenyl substituents. The 2,4-dimethylphenyl groups at both the pyrazole nitrogen (position 1) and the acetamide’s aromatic ring introduce steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-14-5-7-19(16(3)9-14)26-21(29)12-27-13-24-22-18(23(27)30)11-25-28(22)20-8-6-15(2)10-17(20)4/h5-11,13H,12H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPXNUPLWXZFBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=C(C=C(C=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, highlighting relevant research findings and case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 364.44 g/mol
- Chemical Structure : Chemical Structure
Anticancer Activity
Research has indicated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit notable anticancer properties. For instance, studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The inhibition of cyclin-dependent kinases (CDKs) is a common pathway through which these compounds exert their anticancer effects. They interfere with the cell cycle progression, leading to apoptosis in cancer cells .
- Case Study : A study published in PLOS ONE identified several pyrazolo derivatives that showed significant cytotoxicity against various cancer cell lines (IC50 values ranging from 0.1 to 10 µM) .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various studies:
- Mechanism : The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This action is mediated through the suppression of NF-kB signaling pathways .
- Research Findings : In an animal model of inflammation, the administration of this compound resulted in a significant reduction in paw edema compared to control groups (p < 0.05) .
Antimicrobial Activity
The antimicrobial properties of pyrazolo compounds have also been documented:
- Spectrum of Activity : Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various strains range from 8 to 128 µg/mL .
- Case Study : A recent investigation into the antibacterial efficacy of this compound revealed promising results against resistant strains of Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for the development of more potent derivatives. Key observations include:
| Structural Feature | Biological Activity |
|---|---|
| Presence of dimethyl groups | Enhanced binding affinity |
| Pyrazole ring | Critical for anticancer activity |
| Acetamide substituent | Contributes to solubility |
Scientific Research Applications
Biological Activities
N-(2,4-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide exhibits a range of biological activities that are being actively researched:
Anticancer Activity
Studies have indicated that compounds with a pyrazolo[3,4-d]pyrimidine scaffold can inhibit various cancer cell lines. For instance:
- Mechanism : Inhibition of specific kinases involved in cancer progression.
- Case Studies : In vitro studies have shown significant cytotoxicity against breast and lung cancer cells.
Anti-inflammatory Properties
Research has demonstrated that this compound can reduce inflammation markers in cellular models:
- Mechanism : Modulation of cytokine production.
- Findings : Comparative studies show enhanced anti-inflammatory effects compared to standard treatments like diclofenac sodium .
Antimicrobial Activity
The compound has shown promise in combating bacterial infections:
- Mechanism : Disruption of bacterial cell wall synthesis.
- Results : Exhibited activity against both Gram-positive and Gram-negative bacteria.
Applications in Drug Development
Given its promising biological activities, this compound is being explored for several therapeutic applications:
| Application | Description |
|---|---|
| Anticancer Drugs | Potential development as a targeted therapy for various cancers. |
| Anti-inflammatory | Possible formulation for chronic inflammatory diseases such as arthritis. |
| Antimicrobial Agents | Development of new antibiotics to address resistant bacterial strains. |
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Study on Anticancer Effects :
- Anti-inflammatory Study :
- Antimicrobial Efficacy :
Comparison with Similar Compounds
Compound A : 2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide
- Substituents :
- Pyrazole N1: 4-Fluorophenyl (electron-withdrawing group).
- Acetamide N-linked aryl: 2-Methoxyphenyl (electron-donating group).
- Impact :
Compound B : 2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide
- Substituents: Pyrazole N1: 4-Methylbenzyl (hydrophobic substituent). Side chain: 2,4-Dichlorophenoxy (halogenated, lipophilic).
- Dichlorophenoxy enhances halogen bonding but may increase toxicity risks .
Compound C : N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide
- Substituents :
- Chromen-4-one fusion (extended π-system).
- Fluorine atoms at multiple positions.
- Impact: The chromenone moiety introduces fluorescence properties, useful in imaging studies, unlike the target compound . Multiple fluorines improve bioavailability but may complicate synthesis .
Physicochemical and Pharmacokinetic Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
